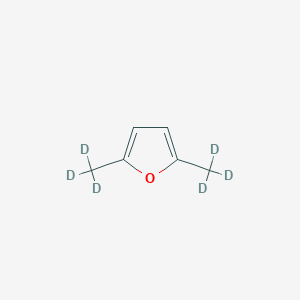

2,5-Bis(trideuteriomethyl)furan

Description

2,5-Bis(hydroxymethyl)furan (BHMF) is a bio-based diol derived from lignocellulosic biomass, primarily synthesized via the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a platform chemical from renewable feedstocks . BHMF is a stable, versatile monomer with applications in sustainable polymer synthesis (e.g., polyesters, polyurethanes) and biofuels . Its molecular formula is C₆H₈O₃, with two hydroxymethyl groups (-CH₂OH) attached to the furan ring . Key synthetic routes include:

- Catalytic hydrogenation: Using heterogeneous catalysts (e.g., zirconium-carbon coordination catalysts) or electrochemical methods (e.g., reduced Ag/Cu catalysts) to convert HMF to BHMF with yields up to 95% .

- Biocatalytic reduction: Recombinant Saccharomyces cerevisiae or HMF-tolerant whole cells enable selective hydrogenation under mild conditions .

- Solvent-free hydrogenation: Deep eutectic solvents (DES) enhance reaction efficiency by eliminating solvent use .

BHMF’s stability and bifunctional hydroxyl groups make it a critical intermediate in biorefinery processes .

Properties

Molecular Formula |

C6H8O |

|---|---|

Molecular Weight |

102.16 g/mol |

IUPAC Name |

2,5-bis(trideuteriomethyl)furan |

InChI |

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D3,2D3 |

InChI Key |

GSNUFIFRDBKVIE-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(O1)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC=C(O1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Alkylation of Furan Derivatives with Trideuteriomethyl Reagents

A highly efficient method involves the alkylation of furan or a suitable furan precursor with trideuteriomethylating agents such as trideuteriomethyl iodide (CD3I) or trideuteriomethyl triflate. This method is supported by patent literature describing preparation of 2,5-disubstituted furan compounds through alkylation reactions:

- The procedure begins with furan or a 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene intermediate, which is reacted with an alkylating reagent under controlled conditions.

- The molar ratio of reagents and reaction conditions (temperature, solvent, catalysts) are optimized to achieve high purity and yield.

- This method offers a simple, efficient, and high-purity route to 2,5-disubstituted furan compounds, suitable for engineering plastics and pharmaceutical intermediates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Furan or 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene + CD3I or CD3OTf | Alkylation at 2,5-positions |

| 2 | Purification by chromatography or recrystallization | High purity 2,5-Bis(trideuteriomethyl)furan |

Preparation via Reduction of 2,5-Bis(hydroxymethyl)furan with Deuterated Reducing Agents

Another approach involves the synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from biomass-derived 5-hydroxymethylfurfural (HMF) via catalytic or enzymatic reduction, followed by selective deuteration:

- BHMF can be synthesized by catalytic hydrogenation or catalytic transfer hydrogenation of HMF using metal catalysts or biocatalysts such as alcohol dehydrogenases.

- Subsequent methylation of the hydroxymethyl groups with deuterated methylating agents (e.g., CD3I) converts the hydroxyl groups to trideuteriomethyl groups.

- Alternatively, reduction of 2,5-bis(formyl)furan intermediates with deuterated hydride sources (e.g., LiAlD4) can introduce deuterium labels directly into the methyl groups.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Hydroxymethylfurfural + catalytic hydrogenation/enzymatic reduction | 2,5-Bis(hydroxymethyl)furan (BHMF) |

| 2 | BHMF + CD3I (alkylation) or reduction with LiAlD4 | This compound |

Biocatalytic Methods for BHMF Precursor Synthesis

Recent studies have demonstrated the use of engineered microbial strains for the efficient synthesis of BHMF from HMF:

- Recombinant Saccharomyces cerevisiae expressing alcohol dehydrogenases from Meyerozyma guilliermondii achieved up to 94% yield and 99% selectivity of BHMF.

- Burkholderia contaminans NJPI-15 strain was shown to reduce HMF to BHMF with 93.7% yield using a fed-batch process optimized with co-substrates and Mn2+ ions.

These biocatalytic methods provide a sustainable and scalable route to the BHMF intermediate, which can then be chemically converted to the trideuteriomethyl derivative.

Analytical Data and Research Results

While direct analytical data for this compound is scarce in the literature, analogous compounds and intermediates have been characterized extensively:

The incorporation of deuterium in the methyl groups would be confirmed by:

- Deuterium NMR (2H NMR) showing signals corresponding to CD3 groups.

- Mass spectrometry (MS) indicating the expected mass increase by 3 amu per deuterated methyl group.

- 1H NMR showing the disappearance or significant reduction of methyl proton signals.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trideuteriomethyl)furan can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can further modify the furan ring or the deuterated methyl groups.

Substitution: The deuterated methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-carboxylic acid, while reduction can produce 2,5-bis(trideuteriomethyl)tetrahydrofuran.

Scientific Research Applications

2,5-Bis(trideuteriomethyl)furan has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.

Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.

Industry: The compound is explored as a potential additive in biofuels to enhance fuel properties and reduce emissions.

Mechanism of Action

The mechanism of action of 2,5-Bis(trideuteriomethyl)furan involves the interaction of its deuterated methyl groups with various molecular targets. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can lead to changes in reaction pathways and product distributions. In biological systems, deuterium substitution can affect enzyme-catalyzed reactions, potentially leading to altered metabolic profiles.

Comparison with Similar Compounds

Key Findings:

Synthetic Flexibility :

- BHMF and FDCA are both derived from HMF but diverge in oxidation states: BHMF (hydroxymethyl groups, OL = 33%) vs. FDCA (carboxylic acids, OL = 100%) .

- BAMF derivatives retain BHMF’s furan core but replace hydroxyl groups with alkoxy chains, enhancing fuel compatibility .

Thermal and Mechanical Performance :

- Epoxy networks derived from BHMF (e.g., BOF) exhibit superior thermomechanical properties compared to benzene-based analogs (e.g., BOB), attributed to the furan ring’s electron-rich structure .

Catalytic Challenges :

- BHMF synthesis requires precise control to avoid over-hydrogenation to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTF) .

- DMF production competes with BHMF for HMF utilization but serves distinct markets (fuels vs. polymers) .

Emerging Applications: BFMF’s amine groups enable novel polyamide architectures, while BAMF’s fuel additives reduce reliance on fossil-derived diesel .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-bis(trideuteriomethyl)furan, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with deuterated methanol (CD₃OD) using acidic catalysts like Amberlyst-15 or hierarchical porous ZSM-5 (HP-ZSM-5). HP-ZSM-5 enhances reaction rates and selectivity due to improved pore accessibility and reduced deactivation . Optimal conditions involve moderate temperatures (50–80°C) and solvent systems (e.g., isopropanol) to stabilize intermediates. Yields >95% are achievable with cobalt catalysts under mild conditions (50°C, 1 MPa H₂) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies deuterium incorporation (e.g., absence of -CH₃ signals) and furan ring integrity .

- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexanes (Rf ≈ 0.46 for intermediates) .

- MALDI-MS : Confirms molecular weight (e.g., m/z 156.18 for non-deuterated analogs) and detects side products .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer : Store under inert gas (argon) at -20°C to minimize exposure to moisture and light, which can hydrolyze methoxymethyl groups or induce ring-opening reactions. Use amber vials and desiccants for long-term stability .

Advanced Research Questions

Q. How can hierarchical porous catalysts improve the synthesis of this compound compared to conventional zeolites?

- Methodological Answer : HP-ZSM-5 increases mass transfer efficiency, reducing pore blockage and catalyst deactivation. For example, HP-ZSM-5 achieves 98.5% yield in etherification vs. 85% for conventional ZSM-5 due to enhanced accessibility of acidic sites . Kinetic studies show a 30% faster reaction rate with hierarchical catalysts .

Q. How do deuterated methyl groups affect the compound’s reactivity in Diels-Alder reactions compared to non-deuterated analogs?

- Methodological Answer : Deuterium isotopic effects may reduce reaction rates (kinetic isotope effect, KIE ≈ 1.5–2.0) due to stronger C-D bonds. For example, deuterated silyloxy furans exhibit slower cycloaddition with dienophiles like dimethyl maleate, requiring extended reaction times . Computational modeling (DFT) can predict deuteration impacts on transition states .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Catalyst poisoning : Pre-treat catalysts (e.g., ZSM-5) with NH₃ to neutralize strong acid sites that promote furan decomposition .

- Solvent optimization : Use aprotic solvents (e.g., THF) to suppress hydrolysis of intermediates .

- In situ monitoring : Real-time NMR or IR spectroscopy detects side products like 2,5-diformylfuran, enabling immediate parameter adjustments .

Q. How can chemobiocatalytic systems streamline one-pot conversion of biomass into this compound?

- Methodological Answer : Combine enzymatic HMF oxidation (e.g., glucose oxidase) with chemical deuteration steps. For example, recombinant Saccharomyces cerevisiae converts glucose to BHMF, followed by deuteration using CD₃OD and Ir/Na-ZSM-5, achieving 86% yield without intermediate purification .

Q. Why do conflicting reports exist regarding optimal reaction temperatures for this compound’s synthesis?

- Methodological Answer : Discrepancies arise from differing catalyst systems. For instance, cobalt catalysts achieve high yields at 50°C , while CuNiAlOx requires 80°C due to slower activation kinetics . Thermodynamic analysis (Arrhenius plots) can identify activation energy differences between systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.